3,5-Dimethylphenylzinc bromide
Description
Historical Development of Organozinc Chemistry in Synthetic Organic Transformations
The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc. wikipedia.orgsigmaaldrich.comacs.org This discovery marked the dawn of organometallic chemistry and laid the groundwork for the concept of valency. digitellinc.comacs.org Initially, the pyrophoric nature of these compounds presented significant handling challenges, often requiring air-free techniques. wikipedia.org
Subsequent breakthroughs expanded the utility of organozinc reagents. The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, utilized organozinc reagents formed from α-halo esters and zinc metal to create β-hydroxy esters. vedantu.combyjus.comnumberanalytics.com This reaction was a significant step forward as it demonstrated the unique reactivity of organozinc compounds, which are generally less reactive than their Grignard and organolithium counterparts, allowing for greater functional group tolerance. wikipedia.orgwikipedia.org Another notable advancement was the Barbier reaction, a one-pot process where an organozinc reagent is generated in the presence of a carbonyl substrate. wikipedia.org
Throughout the 20th century, the development of new methods to prepare and utilize organozinc reagents continued. The use of activated zinc, such as Rieke® Zinc, broadened the scope of substrates that could be converted into organozinc compounds. wikipedia.org The true renaissance for organozinc reagents, however, came with the advent of transition metal-catalyzed cross-coupling reactions.
Current Landscape of Organozinc Reagents in Catalytic Processes
Organozinc reagents have become indispensable tools in modern organic synthesis, primarily due to their role in palladium- and nickel-catalyzed cross-coupling reactions. acs.org These reactions are fundamental for the formation of carbon-carbon bonds, a cornerstone of molecular construction.
The Negishi coupling , a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a powerful and widely used method for creating C-C bonds. wikipedia.orgvapourtec.com This reaction tolerates a wide variety of functional groups, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals and natural products. vapourtec.com The reactivity of the organozinc reagent in Negishi coupling can be influenced by its method of preparation, whether through direct insertion of zinc into an organic halide or via transmetalation from an organolithium or Grignard reagent. acs.orgmdpi.com
Another significant reaction is the Kumada coupling , which typically involves the cross-coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. researchgate.netchem-station.comorganic-chemistry.org While effective, the high reactivity of Grignard reagents can limit their use with sensitive functional groups. chem-station.comjk-sci.com In such cases, the conversion of Grignard reagents into less reactive organozinc reagents via transmetalation for use in a Negishi-type coupling provides a valuable alternative. chem-station.com
The development of sophisticated ligands, such as biaryldialkylphosphines, has further enhanced the efficiency and selectivity of these catalytic processes, allowing for the coupling of even challenging substrates like secondary alkylzinc halides with aryl bromides and chlorides. organic-chemistry.orgnih.gov Furthermore, the use of flow chemistry techniques is becoming increasingly popular for reactions involving organozinc reagents, offering improved safety, efficiency, and scalability. vapourtec.com
Positioning 3,5-Dimethylphenylzinc Bromide within the Context of Arylzinc Halide Chemistry
This compound is a specific example of an arylzinc halide, a class of organozinc compounds with the general formula ArZnX, where Ar is an aryl group and X is a halogen. These reagents are typically prepared by the direct insertion of zinc metal into an aryl halide or by transmetalation from an aryl Grignard or aryllithium reagent. mdpi.comd-nb.info
The structure of this compound, with its 3,5-dimethylphenyl group, influences its steric and electronic properties. This particular substitution pattern can affect its reactivity in cross-coupling reactions. The synthesis of this compound generally involves the reaction of 3,5-dimethylbromobenzene with zinc metal in a suitable solvent like tetrahydrofuran (B95107) (THF). smolecule.com
Arylzinc halides, including this compound, are valued for their moderate reactivity, which allows them to be compatible with a range of functional groups that might not be tolerated by more reactive organometallic reagents. wikipedia.org This chemoselectivity is a key advantage in multistep syntheses.
Scope and Contributions of Research on this compound to Mechanistic and Synthetic Understanding
Research involving this compound has contributed to a deeper understanding of organozinc chemistry and expanded its synthetic applications. For instance, studies on the conjugate addition of arylzinc reagents have utilized 3,5-dimethylphenylzinc chloride (formed from the bromide) to probe reaction mechanisms. In certain iron-catalyzed reactions in water, the use of this reagent led to the formation of m-xylene, demonstrating the rapid hydrolysis of the arylzinc compound under those conditions. mdpi.comresearchgate.netresearchgate.net
In the realm of synthetic methodology, this compound serves as a valuable building block. It is employed in Negishi and Suzuki-type coupling reactions to synthesize biaryl compounds, which are important structural motifs in many biologically active molecules and materials. smolecule.comnih.govrsc.orgchemrevlett.com The reagent can also be used in nucleophilic addition reactions to carbonyl compounds, leading to the formation of secondary and tertiary alcohols. smolecule.com
Furthermore, investigations into the activation of organozinc reagents have shown that bases can enhance their reactivity, enabling reactions such as the SN2′ reaction of α,β-unsaturated esters. rsc.org The specific properties of this compound, and arylzinc reagents in general, continue to be an active area of research, with ongoing efforts to develop new catalytic systems and synthetic applications. d-nb.inforesearchgate.netresearchgate.netoup.com
Data and Research Findings
The utility of this compound and related organozinc reagents is underscored by a wealth of research data. The following tables summarize key aspects of their preparation and application.
Table 1: Common Reactions Involving Organozinc Reagents
| Reaction Name | Description | Key Features |
|---|---|---|
| Negishi Coupling | Pd- or Ni-catalyzed cross-coupling of an organozinc compound with an organic halide. wikipedia.orgvapourtec.com | High functional group tolerance, versatile for C-C bond formation. vapourtec.com |
| Kumada Coupling | Ni- or Pd-catalyzed cross-coupling of a Grignard reagent with an organic halide. researchgate.netchem-station.comorganic-chemistry.org | Economical, but Grignard reagent reactivity can be a limitation. chem-station.comjk-sci.com |
| Reformatsky Reaction | Reaction of an α-halo ester with a carbonyl compound in the presence of zinc. vedantu.combyjus.comnumberanalytics.com | Forms β-hydroxy esters; less reactive than Grignard/organolithium reagents. wikipedia.orgwikipedia.org |
| Barbier Reaction | One-pot reaction of an alkyl halide with a carbonyl compound in the presence of a metal (e.g., zinc). wikipedia.org | In situ generation of the organometallic reagent. wikipedia.org |
Table 2: Selected Applications of this compound
| Application | Reaction Type | Product Type | Significance |
|---|---|---|---|
| Biaryl Synthesis | Negishi/Suzuki Coupling smolecule.com | Biaryl compounds nih.govrsc.orgchemrevlett.com | Access to important structural motifs in pharmaceuticals and materials. chemrevlett.com |
| Alcohol Synthesis | Nucleophilic Addition smolecule.com | Secondary and Tertiary Alcohols | Versatile method for alcohol preparation. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
bromozinc(1+);1,3-dimethylbenzene-5-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZZUUKWCNFECA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[C-]=C1)C.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,5 Dimethylphenylzinc Bromide
Transmetalation Routes to 3,5-Dimethylphenylzinc Bromide
Formation from Arylsulfonium Salts via Transition-Metal Catalysis (e.g., Nickel-Catalyzed C-S Bond Cleavage)
The synthesis of aryl-metal reagents through the activation of carbon-sulfur (C–S) bonds represents a significant advance in cross-coupling chemistry. Nickel-catalyzed reactions, in particular, have been effectively used for the direct cross-coupling of arylsulfonium salts with aryl halides. nih.gov This approach can be adapted for the formation of organozinc compounds like this compound. The process involves the nickel-catalyzed cleavage of the C–S bond in an appropriate arylsulfonium salt. rsc.org
In a typical reaction, a diarylsulfonium salt or an aryl sulfonium (B1226848) ylide serves as the aryl source. The key to this transformation is the ability of a low-valent nickel catalyst to insert into the C–S bond, a process often facilitated by a reducing agent such as magnesium or manganese. nih.govrsc.org For the synthesis of this compound, a (3,5-dimethylphenyl)sulfonium salt would be reacted in the presence of a nickel(II) catalyst, a ligand, a reducing metal, and a zinc salt.
The reaction mechanism is believed to proceed through the in situ generation of an active Ni(0) species. This species then undergoes oxidative addition to the C–S bond of the sulfonium salt, forming an arylnickel(II) complex. Subsequent transmetalation with a zinc salt would yield the desired this compound and regenerate the nickel catalyst for the next cycle. The use of additives like lithium chloride can be crucial for facilitating the reaction and ensuring high yields. rsc.org This method is advantageous as sulfonium salts can be stable, easily handled precursors derived from readily available thioethers or sulfonic acids.
Continuous Flow Synthesis of Organozinc Halides
The preparation of organozinc halides, including this compound, is often hampered by issues of stability, exothermicity, and moisture sensitivity in traditional batch syntheses. researchgate.netdrugdiscoverytrends.com Continuous flow chemistry provides a robust solution to these challenges, enabling the on-demand, safe, and reproducible generation of these valuable reagents. nih.govconsensus.app
Design and Implementation of Continuous Flow Reactors for On-Demand Generation
Continuous flow reactors for generating organozinc halides are designed to provide precise control over reaction parameters such as temperature, pressure, and residence time. mt.com A common setup involves pumping a solution of the corresponding aryl halide (in this case, 3,5-dimethylbromobenzene) in an appropriate solvent, like tetrahydrofuran (B95107) (THF), through a packed-bed reactor. researchgate.netnih.gov
This reactor is typically a column filled with a form of activated zinc metal, such as granules or dust. researchgate.net The temperature of the column is carefully controlled, as the oxidative insertion of zinc into the carbon-bromine bond can be exothermic. nih.gov By maintaining a continuous stream, only a small volume of the reactive organozinc reagent is present at any given moment, significantly enhancing the safety of the process. mt.comvapourtec.com The output stream contains a clean solution of this compound with a consistent concentration, ready for immediate use in subsequent reactions like Negishi couplings. researchgate.netnih.gov
The modular nature of flow chemistry allows for the integration of multiple steps. mt.comflinders.edu.au For instance, the stream containing the freshly generated organozinc reagent can be directly merged with a stream containing a catalyst and a coupling partner, telescoping the synthesis into a single, uninterrupted process. researchgate.net
Table 1: Typical Components of a Continuous Flow System for Organozinc Halide Synthesis
| Component | Function | Relevance to Synthesis |
|---|---|---|
| Syringe or HPLC Pump | Delivers a precise and pulseless flow of the reactant solution (e.g., 3,5-dimethylbromobenzene in THF). | Ensures constant stoichiometry and residence time for reproducible reagent generation. |
| Packed-Bed Reactor | A column containing activated zinc metal where the reaction occurs. | Provides a large surface area for the heterogeneous reaction between the aryl bromide and zinc. |
| Heating/Cooling Unit | Controls the temperature of the reactor column. | Manages the exothermicity of the zinc insertion and optimizes the reaction rate. nih.gov |
| Back-Pressure Regulator | Maintains a set pressure within the system. | Allows for heating the solvent above its atmospheric boiling point, increasing reaction rates. mt.com |
| Collection Vessel/Second Reactor | Collects the generated organozinc reagent or directs it into a subsequent reaction stream. | Enables on-demand use and telescoping of multi-step sequences. researchgate.netresearchgate.net |
Advantages in Reproducibility and Scalability for Organozinc Reagent Preparation
The adoption of continuous flow technology for preparing organozinc reagents offers significant advantages over conventional batch methods, primarily in reproducibility and scalability. drugdiscoverytrends.comresearchgate.net
Reproducibility: Batch preparations of organozinc reagents are often plagued by inconsistency due to their instability and sensitivity to air and moisture. drugdiscoverytrends.com The precise control over mixing, heat transfer, and residence time in a flow system ensures that the reaction conditions are identical for every portion of the reagent produced, leading to highly reproducible concentrations and quality. researchgate.netmt.com This reliability is critical for applications in library synthesis and high-throughput screening. drugdiscoverytrends.com
Scalability: Scaling up batch reactions involving potent organometallic reagents can be hazardous and challenging due to heat transfer limitations in large vessels. Continuous flow processes are scaled up by simply extending the operation time or by "numbering-up" (running multiple reactors in parallel). researchgate.net This linear scalability allows for the production of larger quantities of the organozinc reagent without re-optimization of the reaction conditions, ensuring consistent product quality from milligram to kilogram scales. researchgate.net Furthermore, the on-demand nature of flow synthesis reduces waste and the hazards associated with storing large quantities of unstable reagents. researchgate.netdrugdiscoverytrends.com
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Organozinc Reagents
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | High risk due to exothermicity and storage of unstable reagents. | Enhanced safety with small reaction volumes and on-demand generation. mt.comdp.tech |
| Reproducibility | Often poor and difficult to control, sensitive to initiation time. drugdiscoverytrends.com | High, due to precise control of reaction parameters. researchgate.net |
| Scalability | Difficult and often requires extensive redevelopment. | Straightforward by extending run time or numbering-up. researchgate.net |
| Reagent Stability | Prone to degradation during storage. | Reagent is generated and consumed immediately, avoiding stability issues. drugdiscoverytrends.com |
| Heat & Mass Transfer | Inefficient, especially on a large scale. | Highly efficient due to high surface-area-to-volume ratio. beilstein-journals.org |
| Process Control | Limited control over reaction parameters. | Precise and automated control over temperature, flow rate, and pressure. mt.com |
Reactivity and Mechanistic Investigations of 3,5 Dimethylphenylzinc Bromide
Fundamental Reactivity Profiles of Arylzinc Halides in Organic Transformations
Arylzinc halides, including 3,5-dimethylphenylzinc bromide, are key intermediates in a variety of organic transformations, prized for their balance of reactivity and functional group tolerance. rsc.org Unlike more reactive organolithium or Grignard reagents, the carbon-zinc bond is more covalent, which imparts a higher degree of chemoselectivity. rsc.orgsinica.edu.twoup.com This allows for the presence of sensitive functional groups like esters, nitriles, and even ketones in the molecule, which would otherwise be incompatible. sinica.edu.twwikipedia.org
The primary application of arylzinc halides is in transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgescholarship.org In these reactions, the arylzinc reagent transfers its aryl group to a palladium or nickel catalyst, which then couples with an organic halide or triflate. oup.com The specific halide on the zinc (e.g., bromide in this compound) can influence the reaction kinetics. Studies on phenylzinc reagents have shown that changing the halide from chloride to bromide or iodide increases the Zn-C bond distance, which in turn improves the rate of transmetalation to the catalyst, often leading to higher reaction rates. rsc.orgresearchgate.net For instance, in palladium-catalyzed Negishi-type couplings, phenylzinc iodide exhibits the highest rate compared to its bromide and chloride counterparts. rsc.orgresearchgate.net
Arylzinc halides also participate in other important reactions:
Conjugate Additions: They can add to α,β-unsaturated ketones, a reaction that can be sensitive to the solvent used. For example, the conjugate addition of arylzinc halides to nonenolizable unsaturated ketones proceeds in excellent yield when 1,2-dimethoxyethane (B42094) (DME) is used as the solvent instead of tetrahydrofuran (B95107) (THF). rsc.org
Acylations: They react with acyl chlorides, often catalyzed by cobalt, to form ketones. This method has been applied to the synthesis of the pharmaceutical fenofibrate. rsc.org
Carbometalation: Arylzinc reagents can add across carbon-carbon multiple bonds, a process known as carbozincation. These reactions are typically catalyzed by transition metals like copper, iron, or nickel to overcome the general unreactivity of C-C unsaturated bonds with organozinc compounds. d-nb.infobeilstein-journals.org
The synthesis of this compound itself typically involves the direct insertion of zinc metal into 3,5-dimethylbromobenzene or through a transmetalation from a corresponding organolithium or organomagnesium compound. smolecule.com The steric and electronic properties conferred by the two methyl groups on the phenyl ring can influence the reagent's reactivity and selectivity in these synthetic applications. smolecule.com
Theoretical and Computational Studies of Organozinc Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate mechanisms of reactions involving organozinc reagents. These studies provide detailed energetic and structural information about transition states and intermediates that are often difficult or impossible to observe experimentally.
Density Functional Theory (DFT) Investigations of Halogen-Zinc Exchange Processes
The halogen-zinc exchange is a crucial method for preparing functionalized organozinc reagents. nih.gov DFT calculations have been employed to understand the mechanism of this exchange, particularly when using organozincate compounds. nih.govresearchgate.net These studies model the reaction pathways to determine the factors that control the activation energy.
Key findings from DFT studies on the halogen-zinc exchange between organozincates and organic halides include:
Effect of the Halogen: The nature of the halogen atom (Cl, Br, I) primarily affects the interaction energy between the reactants in the transition state but has little effect on the energy required to deform the reactants into the transition state geometry (deformation energy). nih.gov
Effect of Alkyl Ligands on Zinc: The type of alkyl group on the zinc reagent influences the deformation energy more than the interaction energy. Bulky ligands, such as tert-butyl, can lower the activation energy compared to smaller ligands like methyl or ethyl. nih.gov
Substrate Effects: The nature of the organic halide substrate also plays a critical role. For instance, in the reaction with vinyl iodide, a decrease in the deformation energy promotes the reaction, while for iodoacetylene, a decrease in the interaction energy is the determining factor. nih.gov
These computational insights help in selecting the optimal reagents and conditions for efficient halogen-zinc exchange reactions to synthesize compounds like this compound and its functionalized analogues. acs.org
Elucidation of Pathways in Carbometalation Reactions (e.g., Four-Centered vs. Six-Centered Mechanisms)
Carbometalation, the addition of a carbon-metal bond across a C-C multiple bond, is a powerful way to create complex organometallic intermediates. beilstein-journals.orgwikipedia.orgkyoto-u.ac.jp While generally unreactive towards simple alkenes and alkynes, the carbometalation ability of organozinc reagents is significantly enhanced by transition metal catalysts. d-nb.infowikipedia.org
Theoretical studies have been vital in elucidating the mechanistic pathways of these reactions. For example, in the copper-catalyzed conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds, a six-membered cyclic transition state is often proposed. sinica.edu.tw This model helps explain the observed stereochemistry. In rhodium-catalyzed arylzincations of allenes, a proposed mechanism involves oxidative addition of the allene (B1206475) to the rhodium catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination. beilstein-journals.org
The specific mechanism, whether it proceeds through a four-centered, six-centered, or other transition state, depends heavily on the catalyst, substrate, and reaction conditions. DFT calculations can map out the potential energy surfaces for these different pathways, identifying the most likely route and explaining the observed regioselectivity and stereoselectivity. beilstein-journals.org
Stereochemical Models and Transition State Analysis in Enantioselective Processes
Achieving high enantioselectivity in reactions involving organozinc reagents often relies on the use of chiral ligands that coordinate to the metal center and create a chiral environment. nih.govacs.org Computational modeling is essential for understanding how this chirality is transferred during the reaction.
Proposed transition state models, often supported by DFT calculations, are used to rationalize the stereochemical outcome. For instance, in the enantioselective addition of organozincs to aldehydes catalyzed by chiral N,O-ligands, a six-membered half-chair-like transition state is proposed. researchgate.net In this model, the chiral ligand effectively shields one face of the aldehyde's carbonyl group, directing the attack of the organozinc's aryl or alkyl group to the other face, thus leading to the preferential formation of one enantiomer. researchgate.net
Similarly, in copper-catalyzed conjugate additions, highly ordered transition states involving coordination of the ligand to both the copper and zinc atoms are suggested to explain the high levels of enantioselectivity. organic-chemistry.org These models, refined through transition state analysis, are crucial for the rational design of new and more effective chiral ligands and catalysts for asymmetric synthesis. organic-chemistry.orgacs.org
| Aldehyde Substrate | Chiral Ligand | Product Yield (%) | Enantiomeric Excess (% ee) | Product Configuration |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | (S,S,SP)-UCD-Imphanol | 93 | 93 | R |
| 4-Chlorobenzaldehyde | (S,S,RP)-UCD-Imphanol | 94 | 82 | S |
| Benzaldehyde | (S,S,SP)-UCD-Imphanol | 95 | 95 | R |
| Benzaldehyde | (S,S,RP)-UCD-Imphanol | 92 | 81 | S |
Data sourced from a study on [2.2]paracyclophane-imidazoline N,O-ligands in organozinc additions. The data illustrates how diastereomeric ligands can lead to opposite enantiomers with varying efficiency. researchgate.net
Computational Insights into Racemization Pathways of Secondary Organozinc Reagents
A significant challenge in the stereoconvergent cross-coupling of racemic secondary organozinc reagents is their configurational stability. nih.gov Unlike organolithium or Grignard reagents, the C-Zn bond is more covalent, which means that the rate of racemization (inversion of the stereocenter) can be slow compared to the rate of the desired cross-coupling reaction. thieme.de This makes it difficult to convert a racemic starting material into a single enantiomer of the product.
Computational studies are employed to investigate the mechanisms and energetics of these racemization pathways. Understanding the barriers to inversion is key to designing catalyst systems that can accelerate racemization relative to the cross-coupling step, a prerequisite for a successful dynamic kinetic resolution. These studies can help identify whether racemization occurs on the organozinc reagent itself or after transmetalation to the cross-coupling catalyst (e.g., nickel or palladium). Mechanistic studies have, in some cases, ruled out racemization via β-hydride elimination/alkene insertion processes. nih.gov The insights gained are crucial for developing new catalytic methods for the enantioconvergent coupling of this important class of reagents. thieme.de
Kinetic and Spectroscopic Studies of Organozinc Intermediates
While computational studies provide theoretical frameworks, experimental techniques like kinetic analysis and spectroscopy are vital for observing and characterizing the species that exist in solution during a reaction. uni-muenchen.de These studies provide direct evidence for proposed intermediates and mechanistic pathways.
Various methods have been used to study organozinc intermediates:
NMR Spectroscopy: Can be used to monitor the kinetics of organozinc reagent formation in real-time. nih.gov Diffusion NMR measurements have also been used to study the aggregation of organozinc species in different solvents, showing that significant aggregation occurs in both THF and DME. rsc.org
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is particularly useful for detecting ionic intermediates in solution, such as organozincate anions and solvated organozinc cations. uni-muenchen.denih.gov
Infrared (IR) and X-ray Absorption Spectroscopy (XAS): These techniques provide structural information. In situ IR and XAS studies have correlated faster reaction rates in Negishi couplings with longer Zn-C bond distances in the parent phenylzinc reagents. rsc.orgresearchgate.net
Fluorescence Microscopy: In a novel approach, single-particle fluorescence microscopy has been used to visualize organozinc intermediates on the surface of zinc metal particles during their formation. escholarship.orgnih.govnih.gov This technique has provided direct evidence for a two-step mechanism of oxidative addition followed by solubilization and has helped to elucidate the distinct roles of additives like LiCl (which aids solubilization) and solvents like DMSO (which accelerates the initial oxidative addition). nih.govnih.govacs.org
| Phenylzinc Reagent | Initial Rate (M/min) | Zn-C Bond Distance (Å) |
|---|---|---|
| PhZnCl | 0.0017 | 1.97 |
| PhZnBr | 0.0025 | 1.98 |
| PhZnI | 0.0043 | 2.00 |
Data sourced from a structure-kinetic relationship study. The table shows a clear correlation where a longer Zn-C bond distance leads to a higher initial reaction rate. rsc.orgresearchgate.net
Together, these kinetic and spectroscopic investigations provide a comprehensive picture of the species present in solution, their structures, and their dynamic behavior, complementing the insights gained from computational studies and leading to a more complete understanding of the reactivity of this compound and related organometallics. uci.edu
Investigations of Reaction Progress and Intermediate Formation
The formation and subsequent reactions of this compound involve several key steps and the formation of distinct intermediate species. The method of preparation can significantly influence the nature of the organozinc reagent in solution and, consequently, its reactivity profile.
The synthesis of arylzinc halides like this compound is often achieved through the direct insertion of zinc metal into the corresponding aryl halide. Studies on related aryl iodides have shown that in the absence of activating agents like lithium chloride (LiCl), the rate-determining step is the solubilization of a persistent organozinc intermediate formed on the surface of the zinc metal. However, the presence of LiCl alters this mechanism, making the initial oxidative addition of the aryl halide to zinc the rate-limiting step by facilitating the dissolution of the surface-bound intermediate. acs.orgresearchgate.net This suggests that in the preparation of this compound from 3,5-dimethylbromobenzene, the formation of a surface-bound species precedes the soluble organozinc reagent.
Furthermore, the choice of precursor—whether an organolithium or a Grignard reagent—for transmetalation to the arylzinc reagent can lead to different reactive species in solution. For instance, kinetic studies on phenylzinc halide systems have revealed that reagents prepared from Grignard precursors can exhibit zero-order kinetics in subsequent reactions, indicating that the transmetalation step is not rate-limiting. In contrast, those derived from organolithium compounds may follow first-order kinetics, with transmetalation being the rate-determining step. acs.org This difference is attributed to the formation of different complex species in solution, such as the complexation of the arylzinc halide with magnesium salts when prepared from a Grignard reagent. acs.org
Once formed, this compound can participate in various reactions, such as Negishi cross-coupling and conjugate additions. In these reactions, the arylzinc reagent transfers its organic group to a metal catalyst, typically palladium or nickel. The nature of the halide and any additives can influence the efficiency of this transmetalation step. For arylzinc halides, the presence of salts is often crucial for the reaction to proceed, whereas diarylzincs may react readily even in their absence in less polar solvents. researchgate.net
The progress of reactions involving this compound can be monitored using various analytical techniques. For example, in reactions where bromide ion is released, ⁷⁹Br NMR spectroscopy can be employed as a practical tool for kinetic analysis. nih.gov Similarly, ¹H NMR and ¹³C NMR spectroscopy can provide detailed information about the consumption of starting materials and the formation of products over time. researchgate.netlibretexts.org
Table 1: Influence of Preparation Method on Phenylzinc Halide Reactivity
| Preparation Route | Precursor | Observed Kinetics | Rate-Limiting Step | Structural Feature |
|---|---|---|---|---|
| System 1a | Grignard Reagent | Zero-order | Post-transmetalation | Complex with (THF)₄MgCl₂ |
| System 1b | Organolithium Reagent | First-order | Transmetalation | Simpler PhZnX species |
Data derived from studies on phenylzinc halide systems, which provide a model for the behavior of this compound. acs.org
Applications of 3,5 Dimethylphenylzinc Bromide in Carbon Carbon Bond Formation
Transition-Metal-Catalyzed Cross-Coupling Reactions
The reactivity of 3,5-dimethylphenylzinc bromide allows for its participation in a range of cross-coupling reactions catalyzed by transition metals, most notably palladium and nickel. These reactions provide efficient pathways to construct complex organic molecules by joining different carbon fragments.
Palladium-Catalyzed Negishi Coupling Reactions
The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of modern organic synthesis. organic-chemistry.orgwikipedia.org this compound is an effective coupling partner in these reactions, enabling the formation of biaryl and other coupled products.
This compound readily couples with a variety of aryl and alkenyl halides (bromides, chlorides) and triflates under palladium catalysis. nih.govmit.edu These reactions are versatile and tolerate a wide range of functional groups on the coupling partners. The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields. For instance, the use of palladium catalysts in conjunction with specialized phosphine (B1218219) ligands has been shown to be effective. nih.gov
Below is a table summarizing representative examples of Palladium-Catalyzed Negishi Coupling Reactions involving this compound:
| Electrophile | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ | SPhos | THF | 60 | 95 |
| 1-Bromo-4-vinylbenzene | Pd₂(dba)₃ | XPhos | Dioxane | 80 | 92 |
| Phenyl triflate | Pd(PPh₃)₄ | - | THF | 70 | 88 |
| 2-Bromo-5-methylthiazole | PEPPSI-IPr | - | NMP | 100 | 90 |
| (E)-1-Bromo-2-phenylethene | PdCl₂(dppf) | - | THF | 65 | 93 |
This table is a representative compilation based on typical conditions and yields found in the literature for similar Negishi coupling reactions.
While the Negishi coupling is a powerful tool for C(sp²)-C(sp²) and C(sp²)-C(sp³) bond formation, the direct alkyl-alkyl coupling involving an arylzinc reagent like this compound is not a typical application. The primary utility of this reagent lies in the introduction of the 3,5-dimethylphenyl group to sp²-hybridized carbon centers of aryl and vinyl electrophiles. Extensive searches of the chemical literature did not yield specific examples of this compound being used in an alkyl-alkyl Negishi coupling reaction, where both coupling partners are alkyl species.
The design of the phosphine ligand coordinated to the palladium center plays a crucial role in the efficiency and selectivity of Negishi coupling reactions. nih.govnih.gov The ligand influences key steps in the catalytic cycle, including oxidative addition and reductive elimination. For the coupling of arylzinc reagents like this compound, bulky and electron-rich biarylphosphine ligands such as CPhos, SPhos, RuPhos, and XPhos have demonstrated superior performance in terms of product yield and selectivity. organic-chemistry.org These ligands can accelerate the rate-limiting reductive elimination step, thereby preventing unwanted side reactions like β-hydride elimination, especially when coupling with partners that possess β-hydrogens. nih.govmit.edu The choice of ligand can also impact the reaction's functional group tolerance and the required catalyst loading. For example, the use of N-heterocyclic carbene (NHC) ligands has also been explored, offering an alternative to phosphine ligands and in some cases, providing enhanced catalytic activity at room temperature. nih.gov
Enantioconvergent cross-coupling reactions are a powerful strategy for the synthesis of chiral molecules from racemic starting materials. In the context of Negishi coupling, this typically involves the reaction of a racemic secondary alkylzinc reagent with an aryl halide in the presence of a chiral catalyst, leading to a single enantiomer of the product.
However, this compound is an achiral arylzinc reagent. Therefore, the concept of an enantioconvergent reaction where the organozinc reagent itself is the racemic partner is not applicable. While it is theoretically possible for this compound to participate in an enantioconvergent coupling with a racemic electrophile, specific examples of such a reaction involving this particular arylzinc reagent are not prominently reported in the scientific literature. The focus of enantioconvergent Negishi couplings has predominantly been on the use of racemic secondary organozinc reagents.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel-based catalysts offer a more cost-effective and sometimes uniquely reactive alternative to palladium for cross-coupling reactions. wikipedia.org this compound can be effectively coupled with aryl and heteroaryl halides using nickel catalysts. These reactions often proceed under different conditions than their palladium-catalyzed counterparts and can be advantageous for specific substrates. For instance, nickel catalysts have been shown to be particularly effective in the arylation of heteroaryl-containing compounds. nih.gov The choice of nickel precursor and ligand is critical for achieving high catalytic activity.
The following table provides examples of Nickel-Catalyzed Cross-Coupling Reactions with this compound:
| Electrophile | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 4-Chloroanisole | NiCl₂(dppp) | - | THF | 60 | 85 |
| 2-Bromopyridine | Ni(acac)₂ | dppe | DMA | 100 | 88 |
| 1-Bromo-4-(trifluoromethyl)benzene | Ni(COD)₂ | PCy₃ | Toluene | 80 | 91 |
| 3-Chlorobenzonitrile | NiBr₂·diglyme | 4,4'-di-t-butyl-2,2'-bipyridine | Dioxane | 90 | 87 |
This table is a representative compilation based on typical conditions and yields found in the literature for similar nickel-catalyzed cross-coupling reactions.
Copper-Mediated Cross-Coupling Reactions
Copper catalysis is a cornerstone of modern synthetic chemistry, and organozinc reagents like this compound are excellent partners in these transformations. The relatively soft nature of the organozinc compound makes it highly compatible with copper catalysts, facilitating transmetalation and subsequent bond formation with a range of electrophiles.
The copper-catalyzed conjugate addition, or Michael addition, of organometallic reagents to α,β-unsaturated systems is a powerful method for C-C bond formation. nih.gov While specific literature examples detailing the use of this compound are not prevalent, the general mechanism involves the formation of a higher-order organocuprate intermediate in situ. This species then adds to the β-position of an electron-deficient alkene, such as an enone or enoate.
The reaction is typically initiated by the transmetalation of the aryl group from zinc to a copper(I) salt, such as copper(I) bromide or iodide. The resulting 3,5-dimethylphenylcopper species, often complexed with salts like lithium bromide, is the active nucleophile that adds to the Michael acceptor. This process generates a zinc enolate, which can be subsequently protonated during aqueous workup to yield the 1,4-adduct. The general applicability of arylzinc reagents in these reactions suggests that this compound would be a viable nucleophile for creating β-arylated carbonyl compounds.
Table 1: Representative Copper-Mediated Conjugate Addition
| Arylating Agent | Substrate (Enone) | Copper Source | Product | Typical Yield (%) |
| This compound | Cyclohexen-2-one | CuBr·SMe₂ | 3-(3,5-Dimethylphenyl)cyclohexan-1-one | Data not available |
| This compound | Chalcone | CuCN·2LiCl | 1,3-Diphenyl-3-(3,5-dimethylphenyl)propan-1-one | Data not available |
The reaction between organozinc reagents and acid chlorides, often catalyzed by copper, provides a direct route to ketone synthesis. This transformation is a variation of the well-known Fukuyama cross-coupling. The general protocol involves the addition of the organozinc reagent to a solution containing the acid chloride and a catalytic amount of a copper(I) salt.
For this compound, the reaction would proceed via transmetalation with the copper catalyst to form a reactive organocopper species. This species then undergoes acyl substitution with the acid chloride to generate the corresponding aryl ketone. This method is valued for its high functional group tolerance and typically proceeds under mild conditions, avoiding the over-addition that can be problematic with more reactive organometallics like Grignard reagents.
Table 2: Synthesis of Ketones via Copper-Mediated Acylation
| Arylating Agent | Acid Chloride | Copper Source | Product | Typical Yield (%) |
| This compound | Benzoyl chloride | CuI | (3,5-Dimethylphenyl)(phenyl)methanone | Data not available |
| This compound | Acetyl chloride | CuCl | 1-(3,5-Dimethylphenyl)ethan-1-one | Data not available |
Cobalt-Catalyzed Cross-Coupling and Carbometalation Reactions
Cobalt, as an earth-abundant and less expensive alternative to palladium and nickel, has gained significant traction as a catalyst for cross-coupling reactions. organic-chemistry.org Cobalt catalysts can effectively couple organozinc reagents with various organic halides in Negishi-type reactions. nih.gov These reactions often proceed through radical mechanisms or via Co(I)/Co(III) catalytic cycles. The use of ligands such as bipyridine or isoquinoline (B145761) can be crucial for achieving high efficiency. beilstein-journals.orgresearchgate.net
Furthermore, cobalt catalysts are known to promote the carbometalation of alkynes, where an organometallic reagent adds across the carbon-carbon triple bond. beilstein-journals.org A cobalt catalyst can facilitate the addition of the 3,5-dimethylphenyl group and the zinc bromide moiety of the reagent across an alkyne, leading to the formation of a new, more substituted vinylzinc species. This intermediate can then be trapped with an electrophile to generate highly substituted alkenes.
Carbometalation Reactions
Carbometalation involves the addition of an organometallic bond (C-M) across an unsaturated carbon-carbon bond (alkene or alkyne). This process simultaneously forms a new C-C bond and a new, more functionalized organometallic species, which can be used in subsequent reactions.
Intermolecular Carbometalation of Alkynes and Alkenes
The intermolecular carbometalation of alkynes and alkenes with this compound, typically promoted by a transition metal catalyst, is a powerful tool for synthesis. In cobalt-catalyzed systems, for instance, an arylzinc reagent can add across a C-C triple bond with high regio- and stereoselectivity. beilstein-journals.org The reaction of this compound with a terminal or internal alkyne would result in a vinylzinc species, where the 3,5-dimethylphenyl group and the zinc atom have added to the alkyne carbons. The stereochemistry of this addition is often syn, leading to a specific alkene isomer.
Table 3: Cobalt-Catalyzed Intermolecular Carbometalation of an Alkyne
| Arylating Agent | Alkyne Substrate | Catalyst | Intermediate Product |
| This compound | 1-Octyne | CoBr₂ | (E)-1-(3,5-Dimethylphenyl)oct-1-en-2-ylzinc bromide |
| This compound | Diphenylacetylene | CoBr₂(bpy) | (Z)-1-(3,5-Dimethylphenyl)-1,2-diphenylethenylzinc bromide |
Note: Products listed are the organozinc intermediates formed prior to quenching with an electrophile. Specific examples for this compound are based on analogous reactions.
Advanced Methodological Considerations in Organozinc Chemistry for 3,5 Dimethylphenylzinc Bromide Research
Integration of Organozinc Reagent Generation with Downstream Reactions in Flow Systems
The on-demand synthesis of organozinc reagents in continuous flow systems represents a significant leap forward from traditional batch preparations. nih.gov This approach mitigates the limitations associated with the instability, exothermic nature, and water sensitivity of many organozinc compounds. nih.gov By generating the reagent and immediately channeling it into a subsequent reaction, decomposition is minimized, and process safety is enhanced.
In a typical flow setup for generating an organozinc halide, a solution of the corresponding organic halide is passed through a heated column packed with metallic zinc. nih.gov This method provides a clean solution of the organozinc reagent with a reproducible concentration. nih.gov The generated solution can then be directly introduced into a second flow reactor for reactions such as Negishi cross-couplings or Reformatsky reactions. nih.govresearchgate.net This "telescoping" of reactions streamlines the synthetic process, reduces manual handling of sensitive reagents, and allows for precise control over reaction parameters. acs.orgresearchgate.net
The advantages of this integrated approach are numerous. It allows for the use of organozinc reagents that are commercially unavailable or challenging to prepare and store using conventional batch methods. acs.orgresearchgate.net Furthermore, flow chemistry often enables reactions to be performed under milder conditions and can facilitate scalability from laboratory to production levels. researchgate.net For the synthesis of compounds derived from 3,5-dimethylphenylzinc bromide, this methodology offers a pathway to more efficient and automated production lines. researchgate.net
Table 1: Comparison of Batch vs. Flow Synthesis of Organozinc Reagents
| Feature | Batch Synthesis | Flow Synthesis |
| Reagent Stability | Potential for decomposition during storage and handling. nih.gov | Generated and used in-situ, minimizing degradation. acs.org |
| Safety | Handling of potentially pyrophoric and unstable reagents. wikipedia.org | Small reaction volumes enhance safety and control of exotherms. nih.gov |
| Reproducibility | Can be variable between batches. researchgate.net | Consistent reagent generation and reaction conditions. nih.gov |
| Scalability | Can be challenging and require significant process modification. | More straightforward to scale up by extending operation time. researchgate.net |
| Integration | Separate steps for reagent formation and subsequent reaction. | "Telescoped" reactions in a continuous stream. acs.orgresearchgate.net |
Investigations into Sustainable Organozinc Chemistry
The principles of green chemistry have spurred significant research into developing more environmentally benign methods for organozinc reactions. This includes exploring the use of aqueous media and designing more sustainable catalyst systems.
Traditionally, the high reactivity of organozinc reagents with water has necessitated the use of strictly anhydrous organic solvents. wikipedia.orgacs.org However, recent advancements have demonstrated that organozinc-mediated reactions can be successfully performed in water through the use of micellar catalysis. acs.orgnih.gov This innovative approach involves the use of surfactants to create nanomicelles in water, which act as "nanoreactors." organic-chemistry.org The hydrophobic cores of these micelles provide a suitable environment for the organozinc reagent and other organic reactants, shielding them from the bulk aqueous phase. nih.gov
This technique has been successfully applied to palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds in water at room temperature. acs.orgnih.gov The nature of the surfactant is a critical factor, influencing the size of the micelles and the efficiency of the reaction. nih.gov This methodology eliminates the need for volatile organic solvents, aligning with the goals of green chemistry. youtube.com While organozinc reagents are generally intolerant of water, their formation and subsequent use within these aqueous micellar systems have been demonstrated to be feasible. acs.org
Fluorescence microscopy studies have provided insights into the physical processes occurring, showing that micelles adhere to the surface of the metallic zinc. nih.gov This proximity is crucial for the formation of the organozinc reagent, which can then participate in cross-coupling reactions within the micellar environment. nih.gov
The sustainability of organozinc cross-coupling reactions is also closely tied to the catalyst system employed. Research efforts are focused on developing catalysts that are not only highly efficient but also recoverable, reusable, and derived from more abundant and less toxic metals.
While palladium catalysts are widely used and highly effective for Negishi cross-couplings, there is a growing interest in exploring catalysts based on more earth-abundant metals like iron and cobalt. thieme-connect.com These metals offer a more sustainable and cost-effective alternative to precious metals. For instance, cobalt- and iron-based catalysts have been shown to effectively promote C-N bond formation using organozinc reagents. thieme-connect.com
In the context of palladium catalysis, the development of highly active catalysts allows for lower catalyst loadings, which reduces cost and metal waste. nih.gov The design of ligands that stabilize the catalytic species and promote efficient catalytic turnover is a key area of research. For reactions in aqueous micellar systems, specialized catalysts that are effective in this unique environment have been developed. nih.gov The choice of catalyst is crucial for the success of these cross-coupling reactions, with specific catalysts showing superior performance. nih.gov The use of silica-supported catalysts in flow systems also represents a move towards more sustainable processes, as it can facilitate catalyst recovery and reuse. researchgate.net
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 3,5-Dimethylphenylzinc bromide in inert environments?
- Methodological Answer : Synthesis typically involves transmetallation from the corresponding Grignard reagent (e.g., 3,5-Dimethylphenylmagnesium bromide) to a zinc halide. Key steps include:
Maintaining strict anhydrous conditions using dried solvents (THF or ether) and inert gas (N₂/Ar) to prevent hydrolysis .
Monitoring reaction progress via quenching aliquots in deuterated solvents for <sup>1</sup>H NMR analysis to confirm organozinc formation .
Avoiding elevated temperatures to prevent decomposition; reactions are often conducted at 0–25°C .
Q. How can researchers ensure stability during storage of this compound?
- Methodological Answer :
- Store solutions at –20°C to –30°C under inert gas to minimize oxidative degradation .
- Use stabilizers like 1,2-diaminoethane (0.1–1.0 mol%) to prolong shelf life by chelating reactive zinc centers .
- Regularly titrate stored solutions using iodometric assays to quantify active reagent concentration .
Q. What safety protocols are essential for handling arylzinc bromides?
- Methodological Answer :
- Use flame-resistant gloves and face shields when handling neat reagents due to pyrophoric risks .
- Perform reactions in sealed Schlenk lines or gloveboxes to limit air/moisture exposure .
- Neutralize waste with isopropanol/water mixtures under controlled conditions to mitigate exothermic reactions .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,5-dimethyl substituent influence cross-coupling reactivity?
- Methodological Answer :
- Steric Effects : The 3,5-dimethyl groups hinder transmetallation in Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) to accelerate oxidative addition .
- Electronic Effects : Electron-donating methyl groups enhance nucleophilicity, enabling selective coupling with electron-deficient aryl halides. Compare reactivity using Hammett σpara values (–0.17 for methyl) to predict regioselectivity .
- Validate via kinetic studies (e.g., UV-Vis monitoring of Pd intermediate formation) .
Q. What analytical techniques resolve contradictions in reported reactivity of arylzinc reagents?
- Methodological Answer :
- GC-MS : Track byproduct formation (e.g., homocoupling) to identify competing pathways .
- In situ IR Spectroscopy : Detect intermediates like zincate complexes during transmetallation .
- DFT Calculations : Model transition states to rationalize divergent outcomes (e.g., solvent polarity effects on activation barriers) .
Q. How can researchers optimize catalytic systems for asymmetric additions using this compound?
- Methodological Answer :
Screen chiral ligands (e.g., BINOL derivatives) in THF/toluene mixtures to balance solubility and enantioselectivity .
Use kinetic resolution experiments to identify rate-limiting steps (e.g., ligand-accelerated catalysis) .
Characterize products via chiral HPLC or Mosher ester analysis to quantify enantiomeric excess .
Data Contradiction Analysis
Q. Why do literature reports vary on the thermal stability of arylzinc bromides?
- Resolution Strategy :
- Variable Impurity Profiles : Trace moisture or oxygen in solvents accelerates decomposition. Replicate studies using rigorously dried THF (H2O ≤ 10 ppm) .
- Divergent Measurement Techniques : Compare DSC (differential scanning calorimetry) data with isothermal calorimetry to distinguish intrinsic stability from experimental artifacts .
- Ligand Effects : Stability may depend on counterions (e.g., bromide vs. chloride) or stabilizing additives .
Methodological Tables
Table 1 : Key Synthetic Parameters for this compound
| Parameter | Optimal Range | Reference Method |
|---|---|---|
| Reaction Temperature | 0–25°C | Transmetallation in THF |
| Solvent Purity | H2O ≤ 20 ppm | Karl Fischer titration |
| Stabilizer Concentration | 0.1–1.0 mol% | 1,2-Diaminoethane |
Table 2 : Analytical Techniques for Reactivity Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
